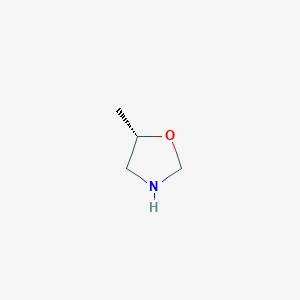![molecular formula C19H18F2N2O2 B2599461 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane CAS No. 2108994-40-5](/img/structure/B2599461.png)
8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octane is a complex organic compound that features a bicyclic structure with a pyridine ring and a difluorobenzoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps:
Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under thermal conditions to form the bicyclic structure.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the bicyclic core.
Attachment of the Difluorobenzoyl Group: The difluorobenzoyl group can be attached through an acylation reaction, where the bicyclic core reacts with a difluorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the nitrogen in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of difluorobenzyl derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study the interactions of bicyclic structures with biological macromolecules. Its difluorobenzoyl group can also be used to investigate the effects of fluorine substitution on biological activity.
Medicine
In medicinal chemistry, the compound has potential as a lead compound for the development of new drugs. Its bicyclic structure and functional groups make it a candidate for targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced stability or specific interactions with other materials.
Mécanisme D'action
The mechanism of action of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The difluorobenzoyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(3,4-dichlorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with chlorine atoms instead of fluorine.
8-(3,4-dimethylbenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with methyl groups instead of fluorine.
8-(3,4-difluorobenzoyl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
The uniqueness of 8-(3,4-difluorobenzoyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane lies in its combination of a difluorobenzoyl group and a pyridine ring attached to a bicyclic core. This specific arrangement of functional groups and structural elements imparts unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-17-6-3-12(8-18(17)21)19(24)23-13-4-5-14(23)10-16(9-13)25-15-2-1-7-22-11-15/h1-3,6-8,11,13-14,16H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBVDWHRVLHAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC(=C(C=C3)F)F)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B2599379.png)

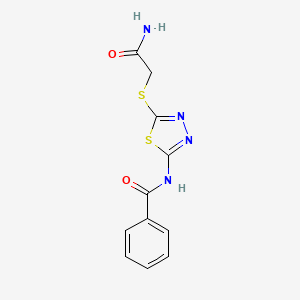

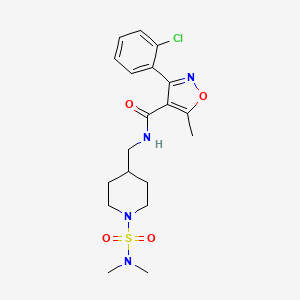
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2599387.png)
![2-chloro-1-{3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinolin-6-yl}propan-1-one](/img/structure/B2599389.png)
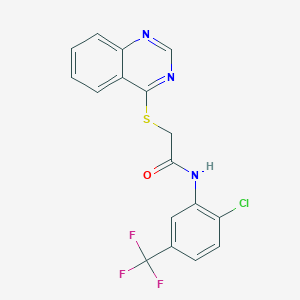
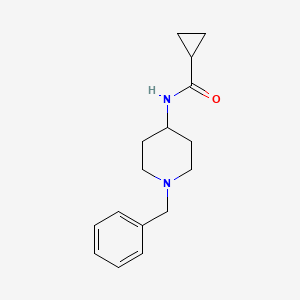
![(2Z)-3-[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-(pyridin-2-yl)prop-2-enenitrile](/img/structure/B2599396.png)
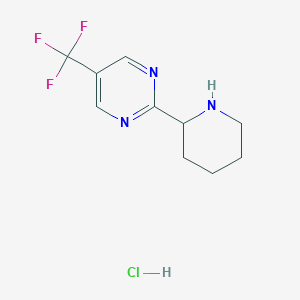
![3-oxo-1-cyclohexenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxylate](/img/structure/B2599399.png)
![8-(2-chloro-4-fluorobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2599400.png)
